molecular formula C10H10BrNO2S2 B2765174 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide CAS No. 1049701-33-8

2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide

Cat. No. B2765174
CAS RN: 1049701-33-8
M. Wt: 320.22
InChI Key: JHRFKQFJEGSBED-UHFFFAOYSA-N
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Description

Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can vary greatly depending on the specific compound. For example, 4-Bromo-2-(2-methylthiazol-4-yl)phenol has a molecular weight of 270.15 .


Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions. For example, the active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary greatly depending on the specific compound. For example, 2-Thiopheneglyoxylic acid has a molecular formula of CHOS, an average mass of 156.159 Da, and a monoisotopic mass of 155.988113 Da .

Scientific Research Applications

Synthesis and Functionalization

Research in thiophene and thiazole derivatives involves exploring various substitution reactions to synthesize novel compounds with potential applications in drug development and materials science. For instance, the study on electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen reveals insights into formylation, bromination, and Claisen rearrangement, providing a foundation for synthesizing structurally complex molecules with diverse functional groups (Clarke, Scrowston, & Sutton, 1973). Similarly, research on the bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one demonstrates the selective introduction of bromo and formyl groups, crucial for further chemical transformations (Drewry & Scrowston, 1969).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety indicate the potential of thiazole derivatives as antimicrobial agents. This research highlights the antibacterial and antifungal activities of synthesized compounds, underlining the importance of thiazole chemistry in developing new therapeutics (Güzeldemirci & Küçükbasmacı, 2010).

Photodegradation Studies

Investigating the photo-degradation behavior of thiazole-containing compounds provides insights into the stability and longevity of these molecules when exposed to light. This research is critical for understanding the applicability of thiazole derivatives in light-sensitive applications, including pharmaceuticals and materials science (Wu, Hong, & Vogt, 2007).

Metal Complex Formation

Studies on the formation of metal complexes with thiazole derivatives open avenues for applications in catalysis and materials science. For instance, the synthesis of nickel, copper, and zinc complexes of thiazole-acetic acid derivatives showcases the potential of these compounds in coordination chemistry and their possible roles as ligands in metallo-organic frameworks (Singh & Baruah, 2008).

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary greatly depending on the specific compound and its biological target. For example, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug .

Safety and Hazards

The safety and hazards of thiophene-based compounds can vary greatly depending on the specific compound. For example, 4-(Thiophen-2-yl)aniline has been classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

Future Directions

Thiophene-based compounds have a wide range of applications in the field of medicinal chemistry, material science, and industrial chemistry . They are used in the preparation of various biologically active compounds . Therefore, the future directions in the research and development of thiophene-based compounds are vast and promising.

properties

IUPAC Name

2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2.BrH/c1-6-11-10(7-3-2-4-14-7)8(15-6)5-9(12)13;/h2-4H,5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRFKQFJEGSBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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